The compound (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol is a bicyclic organic molecule characterized by a fused indene structure with two methyl groups at the 2 and 6 positions and a hydroxyl group attached to the carbon at position 1. This compound has gained attention in various fields of chemistry due to its unique structural features and potential biological activities. The stereochemistry indicated by (1S,2S) suggests specific spatial arrangements of the atoms that can influence its reactivity and interactions with biological systems.
The chemical reactivity of (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol can be analyzed through several types of reactions:
These reactions are often facilitated by specific catalysts or under particular conditions that enhance the reactivity of the functional groups present in the molecule.
The biological activity of (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol has been explored through various studies. It is known to exhibit:
The prediction of biological activities can be performed using computational methods such as Quantitative Structure-Activity Relationship (QSAR) models, which analyze the relationship between chemical structure and biological activity .
Several synthetic routes have been developed for (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol:
These methods highlight the versatility in synthesizing this compound while allowing for modifications that can lead to various derivatives.
(1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol finds applications in:
The compound's unique structure also opens avenues for research into novel applications in materials science and organic synthesis.
Interaction studies involving (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol typically focus on its binding affinity to various biological targets:
These studies are crucial for understanding how this compound might be utilized in therapeutic contexts.
Several compounds share structural similarities with (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
3-Methylindole | Indole derivative | Known for its role in biological processes like tryptophan metabolism. |
4-Methylphenol | Phenolic compound | Exhibits strong antimicrobial properties. |
1-Hydroxyindene | Hydroxy derivative | Similar structure but lacks methyl substituents. |
The uniqueness of (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol lies in its specific stereochemistry and potential multifunctional applications that differentiate it from these similar compounds.
The classical route to (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol begins with the synthesis of its ketone precursor, 2,6-dimethyl-2,3-dihydro-1H-inden-1-one. Friedel-Crafts acylation of 2,6-dimethylphenylacetic acid using acetic anhydride and aluminum chloride (AlCl₃) in dichloromethane remains the most widely adopted method for constructing the indanone core. The reaction proceeds via intramolecular cyclization, where the methyl groups at the 2- and 6-positions direct regioselectivity, achieving yields exceeding 80% under reflux conditions.
Subsequent reduction of the ketone to the alcohol historically employed stoichiometric reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example, NaBH₄ in methanol at 0–25°C reduces the ketone to a racemic mixture of the diastereomeric alcohols, typically yielding 70–85% product. However, this method lacks stereocontrol, necessitating costly chromatographic separation of enantiomers.
Table 1: Traditional Reduction Conditions for 2,6-Dimethyl-2,3-dihydro-1H-inden-1-one
Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
---|---|---|---|---|
NaBH₄ | Methanol | 0–25 | 78 | 1:1 |
LiAlH₄ | THF | Reflux | 85 | 1:1 |
BH₃·THF | THF | 25 | 82 | 1:1 |
The CuH-catalyzed asymmetric reduction of 2,6-dimethyl-2,3-dihydro-1H-inden-1-one represents a breakthrough in stereoselective synthesis. Using a copper hydride catalyst ligated to chiral phosphine ligands, this method achieves enantiomeric excess (ee) values exceeding 90% under mild conditions (25–40°C, 1–5 bar H₂). For instance, the (R)-DTBM-SEGPHOS ligand system induces the desired (1S,2S) configuration via a concerted metal-hydride transfer mechanism, yielding the alcohol in 92% ee and 88% isolated yield.
A complementary approach involves the manganese-catalyzed hydrogenation of imines derived from 2,6-dimethyl-2,3-dihydro-1H-inden-1-one. Using a facially coordinating P,N,N ligand, this method achieves up to 95% ee by hydrogenating in situ-generated imines at 50°C under 30 bar H₂. Density functional theory (DFT) studies reveal that the chiral ligand enforces a trigonal bipyramidal geometry around manganese, steering hydride transfer to the re face of the imine.
Table 2: Performance of Catalytic Asymmetric Systems
Catalyst System | Substrate | ee (%) | Yield (%) | Conditions |
---|---|---|---|---|
CuH/(R)-DTBM-SEGPHOS | Indanone | 92 | 88 | 40°C, 5 bar H₂, 12 h |
Mn-PNN | Imine derivative | 95 | 83 | 50°C, 30 bar H₂, 24 h |
Rhodium-silylation | C–H functionalized | 89 | 75 | 80°C, Ar, 48 h |
The ketoreductase from Sporidiobolus salmonicolor has been engineered for highly efficient reduction of 2,6-dimethyl-2,3-dihydro-1H-inden-1-one to the (1S,2S)-alcohol. Through mutational scanning and structure-guided design, variant M6 (10 amino acid substitutions) demonstrates a 64-fold increase in apparent kcat compared to wild-type, achieving ≥98% conversion at 100 g/L substrate loading. The engineered enzyme operates optimally at 30°C in isopropanol/water mixtures, delivering 99.7% diastereomeric excess (de) with glucose dehydrogenase (GDH) cofactor regeneration.
The CBS reduction employs a chiral oxazaborolidine catalyst to mediate asymmetric reduction of ketones. For 2,6-dimethyl-2,3-dihydro-1H-inden-1-one, the (S)-CBS catalyst induces formation of the (1S,2S)-alcohol with 94% ee at −78°C in tetrahydrofuran. Mechanistic studies indicate that the catalyst’s boron center activates borane (BH₃) while the oxazaborolidine ring imposes facial selectivity, directing hydride attack to the si face of the ketone.
Table 3: Biocatalytic vs. Chemical Asymmetric Reductions
Method | ee (%) | de (%) | Productivity (g/L/h) | Scalability |
---|---|---|---|---|
Engineered ketoreductase | 99.7 | 99.7 | 3.33 | >1000 L |
CBS reduction | 94 | N/A | 0.25 | <100 L |